molecular formula C13H19NO B13608983 1-(1-(3-(Dimethylamino)phenyl)cyclopropyl)ethan-1-ol CAS No. 1443354-38-8

1-(1-(3-(Dimethylamino)phenyl)cyclopropyl)ethan-1-ol

Katalognummer: B13608983
CAS-Nummer: 1443354-38-8
Molekulargewicht: 205.30 g/mol
InChI-Schlüssel: NVBAQDJNZQJTBP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-{1-[3-(dimethylamino)phenyl]cyclopropyl}ethan-1-ol is an organic compound that features a cyclopropyl ring attached to a phenyl group, which is further substituted with a dimethylamino group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-{1-[3-(dimethylamino)phenyl]cyclopropyl}ethan-1-ol typically involves the cyclopropanation of a suitable precursor, followed by functional group modifications. One common method is the reaction of 3-(dimethylamino)phenylcyclopropane with ethyl magnesium bromide, followed by hydrolysis to yield the desired alcohol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 1-{1-[3-(dimethylamino)phenyl]cyclopropyl}ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon is a common method.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or lithium aluminum hydride.

Major Products:

    Oxidation: Formation of 1-{1-[3-(dimethylamino)phenyl]cyclopropyl}ethanone.

    Reduction: Formation of 1-{1-[3-(dimethylamino)phenyl]cyclopropyl}ethane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1-{1-[3-(dimethylamino)phenyl]cyclopropyl}ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-{1-[3-(dimethylamino)phenyl]cyclopropyl}ethan-1-ol involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to various receptors or enzymes. The cyclopropyl ring adds rigidity to the molecule, affecting its overall conformation and reactivity.

Vergleich Mit ähnlichen Verbindungen

  • 1-{1-[3-(dimethylamino)phenyl]cyclopropyl}methanol
  • 1-{1-[3-(dimethylamino)phenyl]cyclopropyl}propan-1-ol

Uniqueness: 1-{1-[3-(dimethylamino)phenyl]cyclopropyl}ethan-1-ol is unique due to its specific combination of functional groups and structural features. The presence of the cyclopropyl ring and the dimethylamino group imparts distinct chemical and physical properties, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

1443354-38-8

Molekularformel

C13H19NO

Molekulargewicht

205.30 g/mol

IUPAC-Name

1-[1-[3-(dimethylamino)phenyl]cyclopropyl]ethanol

InChI

InChI=1S/C13H19NO/c1-10(15)13(7-8-13)11-5-4-6-12(9-11)14(2)3/h4-6,9-10,15H,7-8H2,1-3H3

InChI-Schlüssel

NVBAQDJNZQJTBP-UHFFFAOYSA-N

Kanonische SMILES

CC(C1(CC1)C2=CC(=CC=C2)N(C)C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.